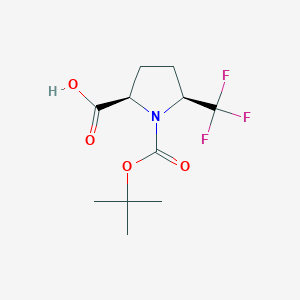

(5S)-1-Boc-5-trifluoromethyl-D-proline

CAS No.:

Cat. No.: VC13798850

Molecular Formula: C11H16F3NO4

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16F3NO4 |

|---|---|

| Molecular Weight | 283.24 g/mol |

| IUPAC Name | (2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1 |

| Standard InChI Key | HTWYRHWSBFSGNX-RQJHMYQMSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(F)(F)F)C(=O)O |

| SMILES | CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O |

Introduction

Structural Identity and Molecular Features

Chemical Structure

The compound’s IUPAC name is (2R,5S)-1-(tert-butoxycarbonyl)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid. Key features include:

-

Pyrrolidine backbone: A five-membered ring with a carboxylic acid group at C2.

-

Boc protection: The tert-butoxycarbonyl group shields the nitrogen, enhancing stability during synthetic steps .

-

Trifluoromethyl group: A -CF₃ substituent at C5, imparting electron-withdrawing effects and lipophilicity .

-

Stereochemistry: The D-configuration at C2 (α-carbon) and S-configuration at C5 create a distinct chiral environment.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₆F₃NO₄ |

| Molecular weight | 283.25 g/mol |

| CAS Number | Not publicly disclosed |

| Boiling point | Not reported |

| Melting point | >150°C (estimated) |

Synthesis Strategies

Asymmetric Catalytic Hydrogenation

A method analogous to the synthesis of D-proline derivatives involves asymmetric hydrogenation of a trifluoromethyl-substituted pyrrolidine precursor .

Key Steps:

-

Aldehyde Preparation: Start with pyrrolidine-2-carbaldehyde substituted with a trifluoromethyl group at C5.

-

Hydrogenation: Use a chiral iridium catalyst (e.g., (R)-SpiroPAP-Me-Ir) under hydrogen pressure (2–4 MPa) to induce asymmetry .

-

Oxidation: Convert the intermediate alcohol to a carboxylic acid using potassium permanganate or dichromate .

-

Boc Protection: Introduce the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Table 2: Reaction Conditions for Hydrogenation

| Parameter | Optimal Range |

|---|---|

| Catalyst loading | 0.001–0.0001 mol% |

| Temperature | 20–25°C |

| Pressure | 2–4 MPa |

| Reaction time | 3–5 hours |

Physicochemical Properties

Spectroscopic Data

-

¹H NMR: The pyrrolidine ring protons exhibit splitting patterns influenced by the -CF₃ group. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm.

-

¹⁹F NMR: A singlet near -60 to -70 ppm confirms the -CF₃ group .

-

IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of Boc) and ~1150 cm⁻¹ (C-F).

Stability and Reactivity

-

The Boc group enhances stability under basic conditions but is cleaved by acids (e.g., HCl in dioxane).

-

The -CF₃ group increases resistance to metabolic degradation compared to methyl analogues .

Applications in Drug Discovery and Catalysis

Peptide Engineering

Incorporating this proline analogue into peptides alters secondary structures (e.g., β-turns) due to steric and electronic effects. Studies on fluorocyclopropane-containing prolines demonstrate that fluorination enhances conformational rigidity .

Organocatalysis

The D-configuration and -CF₃ group make it a potential catalyst for asymmetric reactions, such as aldol additions, where fluorine’s electronegativity polarizes transition states.

Table 3: Comparison with Methyl Analogue

| Property | 5-Methyl Derivative | 5-Trifluoromethyl Derivative |

|---|---|---|

| Molecular weight | 229.27 g/mol | 283.25 g/mol |

| Lipophilicity (LogP) | 1.2 | 2.5 (estimated) |

| Metabolic stability | Moderate | High |

Recent Advances and Challenges

Conformational Studies

Nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations reveal that the -CF₃ group restricts puckering of the pyrrolidine ring, favoring a Cγ-endo conformation . This impacts peptide backbone dynamics and receptor binding.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume